Vitamin K1 2,3-epoxide-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H46O3 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
3,4,5,6-tetradeuterio-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |
InChI Key |
KUTXFBIHPWIDJQ-VKXGTQFMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Deuterium Labeled Vitamin K Epoxides
Chemical Synthesis Approaches for Vitamin K1 2,3-Epoxide-d7
The synthesis of this compound is not a direct process but rather a multi-step procedure that begins with the synthesis of a deuterated Vitamin K1 (Phylloquinone) precursor. The general and most common approach involves two primary stages: the synthesis of Vitamin K1-d7 followed by its chemical epoxidation.
Stage 1: Synthesis of Deuterated Phylloquinone (Vitamin K1-d7) The initial and most complex phase is the introduction of deuterium (B1214612) atoms at specific, stable positions within the phylloquinone molecule. This is typically achieved by utilizing deuterated starting materials or reagents in a total synthesis approach. For Vitamin K1-d7, labeling is strategically applied to the naphthoquinone ring and the methyl group attached to it. The synthesis involves the coupling of a deuterated menadione (2-methyl-1,4-naphthoquinone) derivative with the phytyl side chain.
Stage 2: Epoxidation of Vitamin K1-d7 Once the deuterated phylloquinone (Vitamin K1-d7) is synthesized and purified, the final step is the epoxidation of the 2,3-double bond on the naphthoquinone ring. This reaction is typically achieved using a mild oxidizing agent. A common method is the use of hydrogen peroxide in an alkaline medium, such as sodium carbonate and hydrogen peroxide in an ethanol/water mixture. This reaction selectively oxidizes the electron-rich double bond of the quinone ring to form the corresponding epoxide, yielding this compound.
The reaction proceeds as follows: Vitamin K1-d7 + H₂O₂ (in alkaline conditions) → this compound
The resulting product is then purified using chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate the high-purity deuterated epoxide for research applications.
Isotopic Labeling Methodology and Positional Deuteration Techniques
The precise placement of deuterium atoms is crucial for the stability of the label and to avoid interference with metabolic processes. In this compound, the seven deuterium atoms are not randomly distributed. The labeling pattern is designed to be on chemically stable positions that are not susceptible to exchange under physiological conditions.
The common labeling pattern for this compound involves deuteration of the aromatic naphthoquinone ring and the methyl group attached to it. The systematic name, 1a,7a-Dihydro-1a-(methyl-d3)-7a-(phytyl)-naphth[2,3-b]oxirene-2,7-dione-(5,6,8,9-d4), indicates the specific positions of the deuterium atoms.
Positional Deuteration Strategy:
Methyl Group (-CD₃): Three deuterium atoms replace the protons on the methyl group at the C2 position of the naphthoquinone ring. This is often achieved by using a deuterated methylating agent during the synthesis of the menadione precursor.
Naphthoquinone Ring (-d₄): Four deuterium atoms are substituted for protons on the aromatic ring. This requires the use of a deuterated aromatic precursor in the early stages of the synthesis.
The use of stable isotopes like deuterium provides a powerful tool for kinetic, metabolic, and absorption studies of vitamin K. nih.gov The introduction of these heavy isotopes allows for the differentiation of the administered compound from the endogenous (naturally present) vitamin K in biological samples. nih.gov
Interactive Table: Positional Deuteration in this compound
| Location of Deuterium | Number of Deuterium Atoms | Synthetic Approach |
|---|---|---|
| Methyl group on the naphthoquinone ring | 3 | Use of deuterated methylating reagents (e.g., CD₃I) in the synthesis of the menadione core. |
| Aromatic naphthoquinone ring | 4 | Synthesis starting from a pre-deuterated aromatic precursor (e.g., deuterated naphthalene derivative). |
Purity and Isotopic Enrichment Assessment for Research Applications
For this compound to be effective as an internal standard, its chemical purity and isotopic enrichment must be rigorously characterized. Several analytical techniques are employed to ensure the quality of the final product. rsc.org
Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of the synthesized compound. sigmaaldrich.com The sample is analyzed to detect and quantify any non-deuterated Vitamin K1 epoxide or other synthesis-related impurities. A high chemical purity (typically ≥98%) is essential for accurate quantification.
Isotopic Enrichment and Structural Integrity: The assessment of isotopic enrichment confirms the degree of deuteration and the structural integrity of the molecule. This is a multi-step process involving mass spectrometry and nuclear magnetic resonance.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to confirm the molecular weight of the compound. nih.gov The mass spectrum will show a molecular ion peak corresponding to the mass of Vitamin K1 2,3-epoxide with seven deuterium atoms (C₃₁H₃₉D₇O₃, approximate mass: 473.74 g/mol ). MS is also the primary tool for calculating isotopic enrichment by comparing the ion abundances of the fully deuterated molecule to those with fewer deuterium atoms. nih.gov
¹H-NMR (Proton NMR): The absence of proton signals at the specific chemical shifts corresponding to the deuterated positions (the methyl group and specific aromatic protons) confirms successful labeling.
²H-NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and position within the molecule.
A combination of these methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for demanding research applications. rsc.org
Interactive Table: Analytical Techniques for Quality Assessment
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Quantification of the main compound relative to any impurities. |
| Mass Spectrometry (MS) | Confirm molecular weight and determine isotopic enrichment. | Verification of the mass corresponding to seven deuterium atoms; calculation of the percentage of fully labeled molecules. |
| Nuclear Magnetic Resonance (NMR) | Confirm the position of deuterium labels and structural integrity. | Absence of proton signals in ¹H-NMR and/or presence of deuterium signals in ²H-NMR at expected positions. |
Advanced Analytical Methodologies for Detection and Quantification of Vitamin K1 2,3 Epoxide D7
Chromatographic Separation Techniques for Deuterated Vitamin K Metabolites
Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the target analyte, Vitamin K1 2,3-epoxide-d7, from other endogenous and exogenous compounds present in a sample. Given the structural similarity between vitamin K analogues and their metabolites, high-efficiency chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of vitamin K compounds. nih.govresearchgate.net Optimization of HPLC systems is key to achieving the necessary resolution to separate this compound from structurally similar molecules, including its non-deuterated form and other vitamin K isomers. thermofisher.com
Research findings indicate that reversed-phase columns, particularly C18 phases, are frequently employed for the separation of these lipophilic compounds. nih.gov The mobile phase composition is a critical parameter to optimize; isocratic elution with a mixture of organic solvents like methanol, acetonitrile, and isopropanol with a small percentage of an aqueous component is common. researchgate.net For instance, a Synergi Hydro-RP column has been successfully used with an isocratic mobile phase for the separation of vitamin K1 and its epoxide metabolite. nih.gov In some applications, post-column reduction using a zinc reactor is employed to convert the vitamin K quinones to their fluorescent hydroquinone (B1673460) forms, enabling highly sensitive fluorescence detection. researchgate.netnih.gov
| Parameter | Optimized Condition | Source |
| Column | Synergi Hydro-RP (150 mm × 4.6 mm, 4 µm) | nih.gov |
| Mobile Phase | Isocratic mixture of organic solvents (e.g., methanol, acetonitrile) | researchgate.netnih.gov |
| Detector | Fluorescence (after post-column zinc reduction) or Mass Spectrometry | researchgate.netnih.gov |
| Flow Rate | Typically 0.6 - 1.0 mL/min | |
| Run Time | ~15-20 minutes | nih.goveaglebio.com |
This table presents typical optimized parameters for the HPLC analysis of Vitamin K metabolites.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
For the analysis of deuterated vitamin K metabolites, UPLC methods provide substantial benefits, particularly in high-throughput settings. waters.com The development of UPLC platforms has focused on specialized column chemistries to enhance separation efficiency. For example, an ACQUITY UPLC HSS PFP (pentafluorophenyl) column has been utilized in a UPLC-MS/MS method for vitamin K1 analysis, demonstrating the potential for separating closely related lipophilic compounds. waters.com The shorter analysis times, often under 5 minutes, significantly increase sample throughput without compromising analytical quality. thermofisher.com
| Parameter | Optimized Condition | Source |
| System | ACQUITY UPLC I-Class | waters.com |
| Column | ACQUITY UPLC HSS PFP (Pentafluorophenyl) | waters.com |
| Mobile Phase | Water/methanol/ammonium fluoride gradient | waters.com |
| Flow Rate | ~0.6 mL/min | thermofisher.com |
| Run Time | < 4 minutes | waters.comthermofisher.com |
This table showcases typical parameters for UPLC platform development for rapid Vitamin K analysis.
Mass Spectrometry Detection Principles and Applications in Biochemical Analysis
Mass spectrometry (MS) is the definitive detection method for the analysis of this compound due to its unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful tool for identifying and quantifying analytes in complex mixtures.
The integration of liquid chromatography with mass spectrometry (LC-MS) allows for the confident identification of this compound. As the compound elutes from the LC column, it is ionized and enters the mass spectrometer, which acts as a mass-selective detector. The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion, providing a highly specific identifier for the compound. For this compound, the expected molecular weight is approximately 473.74 g/mol , and its corresponding protonated molecule [M+H]+ would be observed in the mass spectrum, confirming its identity. medchemexpress.com
For quantitative bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique adds another layer of specificity by selecting the parent ion of the target analyte, fragmenting it, and then detecting a specific product ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference, leading to much lower limits of quantification (LOQ). sdu.dk
In the analysis of vitamin K metabolites, a deuterated internal standard like Vitamin K1-d7 is often used to quantify the endogenous, non-deuterated forms of vitamin K1 and its epoxide. nih.govthermofisher.comovid.com The same principle applies when this compound is the target analyte. Specific precursor-to-product ion transitions are monitored. For example, the transition for the internal standard Vitamin K1-d7 is often m/z 458.6 → 194.3. nih.govovid.com A similar specific transition would be established and validated for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
| Vitamin K1 | 451.3 | 186.8 | Positive | sdu.dk |
| Vitamin K1-d7 (IS) | 458.6 | 194.3 | Positive | nih.govovid.com |
| Vitamin K1 2,3-epoxide | 467.5 | 161.2 | Positive | nih.govovid.com |
This table provides examples of MRM transitions used in the LC-MS/MS analysis of Vitamin K1 and its related compounds.
The choice of ionization source is critical for the effective analysis of this compound. The two most common techniques are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).
Atmospheric Pressure Chemical Ionization (APCI) is often well-suited for nonpolar to moderately polar, thermally stable compounds that are common in reversed-phase LC. waters.com It has been successfully used for the simultaneous determination of vitamin K1 and vitamin K1 2,3-epoxide. nih.govresearcher.life APCI is generally less susceptible to matrix effects like ion suppression compared to ESI, which is a significant advantage when analyzing samples from complex biological matrices like plasma or serum. mdpi.com
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Methodologies
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful mass spectrometry techniques that provide high selectivity and sensitivity for quantifying specific analytes in complex mixtures. sdu.dkresearchgate.net These methods are integral to the analysis of Vitamin K1 2,3-epoxide and its deuterated internal standard, this compound.
In a typical LC-MS/MS setup, the method involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. karger.com This process of monitoring specific precursor-to-product ion transitions significantly reduces chemical noise and enhances the signal-to-noise ratio.
For the analysis of Vitamin K1 and its metabolites, specific SRM transitions are carefully selected. For instance, in an LC-APCI-MS/MS method, the SRM transition for Vitamin K1 2,3-epoxide (VK1O) was identified as m/z = 467.5→161.2. nih.govovid.com When using a deuterated internal standard like Vitamin K1-d7 for the analysis of the parent compound, its transition is monitored separately (e.g., m/z = 458.6→194.3). nih.govovid.com Following this principle, a dedicated SRM transition for this compound would be established to ensure its distinct and interference-free detection. The use of MRM allows for the simultaneous monitoring of multiple such transitions for the analyte and its internal standard within a single chromatographic run. nih.govresearchgate.net
Below is a table illustrating typical SRM transitions used in the analysis of Vitamin K compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Vitamin K1 | 451.5 | 187.3 | 23 |
| Vitamin K1 2,3-epoxide | 467.5 | 161.2 | 17 |
| Vitamin K1-d7 (IS) | 458.3 | 193.8 | 23 |
This interactive table is based on data from published LC-APCI-MS/MS methodologies. nih.govovid.comthermofisher.com
Stable Isotope Dilution Assay (SIDA) Utilizing this compound as an Internal Standard
Stable Isotope Dilution Assay (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. researchgate.net The technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at an early stage of the preparation process. medchemexpress.com Because the internal standard is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and ionization. researchgate.net This co-eluting internal standard effectively compensates for analyte loss and corrects for matrix-induced signal variations, leading to highly accurate and precise quantification. researchgate.net
The development of a robust SIDA method requires a systematic approach. Key steps include the optimization of chromatographic conditions to achieve separation from isobaric interferences and the fine-tuning of mass spectrometer parameters (e.g., ionization source, collision energies) to maximize sensitivity. researchgate.netnih.gov
Validation is performed to ensure the method is reliable, reproducible, and fit for its intended purpose. Protocols are often based on regulatory guidelines, such as those from the Food and Drug Administration (FDA). researchgate.net Key validation parameters include:
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other sample components.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.
Precision: The degree of agreement among individual measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. thermofisher.com
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Crucial performance characteristics of any quantitative assay are its linearity, sensitivity, and working range.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear range is then established, with correlation coefficients (r²) typically required to be >0.99. mdpi.com For the analysis of Vitamin K1 and its epoxide, linear ranges of 100-10,000 pg/mL have been reported. nih.govovid.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3:1. mdpi.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. mdpi.com This is a critical parameter for analyzing endogenous compounds like Vitamin K1 2,3-epoxide, which are present at very low levels in biological fluids. nih.gov Methods have achieved LOQs as low as 0.05 nmol/L for Vitamin K1. sdu.dk
The table below summarizes analytical parameters from various validated methods for Vitamin K analysis.
| Analyte | Matrix | Linearity Range | LOQ |
| Vitamin K1 | Human Plasma | 100 - 10,000 pg/mL | 30 pg/mL |
| Vitamin K1 2,3-epoxide | Human Plasma | 100 - 10,000 pg/mL | Not specified in source |
| Vitamin K1 | Serum | Spiked 0.5 - 10 nmol/L | 0.05 nmol/L |
| Vitamin K1 2,3-epoxide (PP) | Serum | 0.1 - 1000 ng/mL | 5 pg/mL |
| Vitamin K1 2,3-epoxide (LLE) | Serum | 0.1 - 1000 ng/mL | 2.5 ng/mL |
This interactive table presents data compiled from multiple research articles. sdu.dknih.govthermofisher.comnih.gov
Biological matrices such as plasma and serum are inherently complex, containing lipids, proteins, and salts that can interfere with the ionization process in the mass spectrometer. longdom.orgnih.gov This phenomenon, known as the matrix effect, often leads to ion suppression, where the signal of the target analyte is reduced, compromising sensitivity and accuracy. longdom.orgthermofisher.com
Several strategies are employed to mitigate these effects:
Stable Isotope Dilution: The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for ion suppression, as both the analyte and the standard are affected similarly. researchgate.net
Efficient Sample Preparation: Rigorous sample clean-up procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are used to remove a significant portion of interfering matrix components, particularly phospholipids, before analysis. researchgate.netnih.gov
Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate the analyte from co-eluting matrix components is a fundamental strategy. thermofisher.com
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain classes of compounds, including the lipophilic vitamin K family. researchgate.netnih.gov
Sample Preparation Techniques for Complex Biological Matrices in In Vitro and Ex Vivo Research
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov For lipophilic compounds like Vitamin K1 2,3-epoxide, common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov
Protein precipitation is a straightforward and rapid method for sample preparation, often used as an initial clean-up step. thermofisher.comnih.gov The protocol typically involves the following steps:
Addition of a Precipitant: An organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma or serum). karger.comthermofisher.com The typical ratio is 3 parts solvent to 1 part sample.
Vortexing: The sample is thoroughly mixed using a vortex mixer to ensure complete denaturation and precipitation of proteins. karger.com
Centrifugation: The mixture is then centrifuged at high speed (e.g., 12,000 rpm). This process pellets the precipitated proteins at the bottom of the tube. karger.com
Supernatant Collection: The clear supernatant, which contains the analyte of interest, is carefully collected for further processing (such as evaporation and reconstitution) or direct injection into the LC-MS/MS system. karger.com
While protein precipitation is a simple technique, it may not be sufficient on its own to remove all matrix interferences and is often combined with other methods like LLE or SPE for cleaner extracts. nih.gov
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a widely employed sample preparation technique for the isolation of this compound and related vitamin K analogs from various biological matrices. nih.gov This method leverages the lipophilic nature of vitamin K compounds to separate them from more polar, interfering matrix components. nih.gov The choice of solvent is critical for achieving high extraction efficiency and a clean sample extract. nih.gov
Commonly used extraction solvents for vitamin K analogs include hexane, cyclohexane, isooctane, and chloroform. nih.gov LLE provides an effective and selective extraction, though it may sometimes require additional cleanup steps to completely eliminate matrix effects. nih.gov
A prevalent approach involves a one-step liquid extraction following protein denaturation. For instance, in the analysis of human plasma, samples containing this compound (as an internal standard) are first treated with an organic solvent like ethanol to precipitate proteins. ovid.comthermofisher.com Subsequently, a non-polar solvent is added to extract the analytes. One specific protocol involves protein denaturation followed by extraction with cyclohexane. ovid.com Another detailed method specifies the addition of ethanol, followed by hexane. thermofisher.com The mixture is vortexed, centrifuged to separate the layers, and the upper organic layer containing the analyte is collected for further processing. thermofisher.com This combination of protein precipitation with LLE is a common strategy to enhance the purity of the final extract. nih.gov
Research findings have demonstrated high extraction recoveries for vitamin K compounds using these methods. For example, an LC-APCI-MS/MS method for Vitamin K1 and its epoxide, using Vitamin K1-d7 as an internal standard, reported extraction recoveries of 91.0–96.9% for the epoxide and 92.0% for the internal standard with a cyclohexane-based LLE. ovid.com
The table below summarizes representative LLE methodologies used for the extraction of vitamin K compounds, including Vitamin K1 2,3-epoxide, from plasma or serum.
| Matrix | Internal Standard | Protein Precipitation Solvent | Extraction Solvent(s) | Key Steps | Reference |
|---|---|---|---|---|---|
| Human Plasma | Vitamin K1-d7 | Implied (Protein Denaturation) | Cyclohexane | One-step liquid extraction after protein denaturation. | ovid.com |
| Serum | Vitamin K ISTD (unspecified deuterated) | Ethanol | Hexane | 1. Add Ethanol and vortex. 2. Add Hexane and vortex. 3. Centrifuge for 10 mins. 4. Transfer upper organic layer. | thermofisher.com |
| Human Serum | Deuterated (d7) vitamin K1 | Lipase incubation, then Ethanol | Hexane/Ethyl Acetate | Sample preparation involved lipase incubation, protein precipitation, then LLE. | researchgate.net |
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is another primary technique for the purification and concentration of this compound from biological samples. nih.gov SPE offers an alternative to LLE, often providing cleaner extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. nih.gov
Various SPE cartridges are employed, with polymeric reverse-phase (RP) sorbents being common for the extraction of lipophilic compounds like vitamin K. nih.gov A detailed protocol for plasma samples involves initial deproteinization, after which the supernatant is applied to an Oasis® HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge. bevital.no The protocol includes specific wash and elution steps to maximize purity and recovery. bevital.no
The steps for a typical SPE protocol are as follows:
Conditioning: The cartridge is conditioned, often with methanol and water, to activate the sorbent.
Loading: The pre-treated sample (e.g., deproteinized plasma supernatant) is loaded onto the cartridge.
Washing: The cartridge is washed with one or more solvents to remove interfering substances. A representative wash sequence is 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid. bevital.no
Elution: The analyte of interest is eluted from the sorbent using a strong organic solvent. A mixture of methanol/isopropanol/hexane (2:1:1) has been shown to be effective for eluting vitamin K compounds. bevital.no
The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the subsequent analytical system, such as high-performance liquid chromatography (HPLC). bevital.no For food matrices, which can be complex, SPE is often combined with other extraction techniques like ultrasound-assisted extraction (UAE) to enhance efficiency. mdpi.com In such methods, optimization of the elution solvent, for instance, a mixture of hexane and anhydrous ether, is crucial for achieving high recoveries. mdpi.com
More advanced applications include online SPE-LC-MS/MS systems, which automate the extraction and analysis process, providing high throughput and sensitivity for the quantification of vitamin K analogs. sdu.dk
The following table details examples of SPE protocols for vitamin K analysis.
| Matrix | SPE Cartridge Type | Wash Solvents | Elution Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Plasma | Oasis® HLB (1cc/30 mg) | 1. Methanol/water (1:9) with 1% formic acid. 2. Acetonitrile/water (8:2) with 1% formic acid. | Methanol/isopropanol/hexane (2:1:1) | Used for sample prepurification prior to LC-MS/MS analysis. | bevital.no |
| Plasma | Polymeric RP-SPE | Not specified | Not specified | Used after deproteinization for sample purification before HPLC with fluorescence detection. | nih.gov |
| Fat-containing foods | Not specified | Optimized wash fluid | Hexane/anhydrous ether (97:3, v/v) | Combined with Ultrasound-Assisted Extraction (UAE) for complex matrices. | mdpi.com |
| Serum | Online SPE column | Not specified | Automated gradient elution | Fully automated online SPE-LC-MS/MS method for high-throughput analysis. | sdu.dk |
Mechanistic Investigations of Vitamin K Epoxide Metabolism Using Deuterated Analogues
Enzymatic Reduction Pathways of Vitamin K1 2,3-Epoxide-d7
The reduction of Vitamin K1 2,3-epoxide is a critical step in the regeneration of active vitamin K. This process is primarily catalyzed by two key enzymes: Vitamin K Epoxide Reductase (VKORC1) and its paralog, Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1). The use of deuterated substrates like this compound allows for precise investigation of the enzymatic pathways involved in its reduction.
Vitamin K epoxide reductase (VKORC1) is the primary enzyme responsible for the reduction of vitamin K epoxide to vitamin K quinone, a crucial step in the vitamin K cycle. nih.gov This enzyme is the pharmacological target of anticoagulant drugs like warfarin (B611796). researchgate.netnih.govnih.gov While specific kinetic data for the deuterated substrate this compound are not extensively available in the public domain, the kinetic parameters for the non-deuterated form have been studied across various species. These studies provide a baseline for understanding the enzyme's activity.
A comparative study of in vitro VKOR activity in hepatic microsomes from different species revealed variations in the apparent Michaelis constant (Km app) and maximum velocity (Vmax). nih.gov For instance, Km app values ranged from 2.41 to 6.46 µM, and Vmax values ranged from 19.5 to 85.7 nmol/mg/min. nih.gov Such data is foundational for future studies that could employ this compound to investigate potential kinetic isotope effects, which would provide deeper insights into the rate-limiting steps of the reaction mechanism.
Comparative in vitro kinetic constants for Vitamin K1 2,3-epoxide reductase (VKORC1) activity across different species using the non-deuterated substrate.
| Species | Apparent Km (µM) | Vmax (nmol/mg/min) | Intrinsic Clearance (Clint app) (ml/mg/min) |
|---|---|---|---|
| Bovine | 4.55 | 42.3 | 9.3 |
| Canine | 6.46 | 52.9 | 8.2 |
| Equine | 3.89 | 48.2 | 12.4 |
| Human | 2.41 | 31.8 | 13.2 |
| Murine | 3.27 | 60.2 | 18.4 |
| Ovine | 4.21 | 45.1 | 10.7 |
| Porcine | 3.12 | 49.6 | 15.9 |
| Rat | 2.98 | 85.7 | 28.8 |
VKORC1L1 is a paralog of VKORC1 that also possesses the ability to reduce vitamin K epoxide. nih.govmdpi.com This enzyme is notably less sensitive to inhibition by vitamin K antagonists like warfarin. nih.gov Studies have shown that VKORC1L1 can sustain vitamin K-dependent carboxylation in the absence of functional VKORC1, highlighting its potential role as a rescue pathway, particularly in extrahepatic tissues. jci.orgmdpi.com
Kinetic studies on human VKORC1L1 have been performed using non-deuterated vitamin K1 epoxide and vitamin K2 epoxide. These studies provide valuable Michaelis-Menten parameters that characterize the enzyme's efficiency. The use of this compound in similar assays would be instrumental in elucidating the finer details of its catalytic mechanism and its physiological relevance.
Michaelis-Menten kinetic parameters for dithiothreitol-driven VKOR activity of human VKORC1L1 with non-deuterated substrates.
| Substrate | Km (µM) | Vmax (nmol·mg-1·hr-1) |
|---|---|---|
| Vitamin K1 epoxide | 4.15 | 2.57 |
| Vitamin K2 epoxide | 11.24 | 13.46 |
The specificity and affinity of VKORC1 and VKORC1L1 for their substrates are critical determinants of their physiological roles. While both enzymes can reduce vitamin K epoxide, they exhibit different kinetic efficiencies. mdpi.com For example, rat VKORC1 has a 30-fold greater catalytic efficiency for vitamin K epoxide reduction than rat VKORC1L1, whereas human VKORC1 has a two-fold lower catalytic efficiency than human VKORC1L1. mdpi.com
The use of deuterated analogues like this compound is a well-established method for probing enzyme mechanisms. medchemexpress.com By comparing the kinetic parameters of the deuterated and non-deuterated substrates, researchers can determine the kinetic isotope effect (KIE). A significant KIE would indicate that the breaking of a carbon-deuterium bond is involved in the rate-determining step of the enzymatic reaction. Such studies would be invaluable for a more complete characterization of both VKORC1 and VKORC1L1.
Elucidation of the Vitamin K Epoxide Cycle Dynamics and Intermediates
The vitamin K cycle is a dynamic process involving the interconversion of three forms of vitamin K: the hydroquinone (B1673460), the quinone, and the 2,3-epoxide. Stable isotope-labeled compounds such as this compound are ideal tracers for studying the kinetics and intermediates of this cycle in detail.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in complex biological systems. medchemexpress.com By introducing a known amount of a labeled compound, such as this compound, and monitoring its conversion to other forms of vitamin K over time, the dynamics of the vitamin K cycle can be quantitatively assessed. This approach allows for the determination of turnover rates and the identification of potential metabolic bottlenecks.
While specific tracer studies utilizing this compound are not widely reported, the methodology for such investigations is well-established. These studies would involve administering the deuterated compound and subsequently measuring the isotopic enrichment in the pools of vitamin K1 quinone and vitamin K1 hydroquinone.
Enzyme modulators, such as the anticoagulant drug warfarin, have a profound impact on the vitamin K cycle. Warfarin inhibits VKORC1, leading to an accumulation of vitamin K epoxide and a depletion of the active vitamin K hydroquinone. nih.govnih.govyoutube.com Mechanistic studies have revealed that warfarin uncouples the two reductive steps catalyzed by VKORC1: the reduction of the epoxide to the quinone and the subsequent reduction of the quinone to the hydroquinone. nih.govnih.gov
The use of this compound in the presence of such modulators would offer a precise way to quantify the degree of inhibition and the extent of uncoupling. By tracing the labeled epoxide, researchers could directly measure the reduced formation of deuterated quinone and hydroquinone, providing a clear picture of the modulator's effect at a mechanistic level. This would be particularly insightful for understanding the differential sensitivity of VKORC1 and VKORC1L1 to various inhibitors. For instance, VKORC1L1 is significantly more resistant to warfarin than VKORC1, requiring 30- to 50-fold higher concentrations for inhibition. nih.gov
Application of Vitamin K1 2,3 Epoxide D7 in Advanced Biochemical Research Models
In Vitro Enzymatic Assay Development and Standardization for Mechanistic Studies
The use of Vitamin K1 2,3-epoxide-d7 is fundamental in creating robust and precise in vitro assays to dissect the mechanics of the vitamin K cycle. These assays form the bedrock of our understanding of the enzymes involved, particularly Vitamin K 2,3-epoxide reductase (VKOR).
The study of VKOR and its paralog, VKORC1L1, has been significantly advanced by the use of recombinant protein expression systems. nih.govnih.gov These systems produce large quantities of purified enzymes, allowing for detailed kinetic analysis in a controlled environment. In this context, this compound is an ideal substrate.
Researchers utilize standardized dithiothreitol (DTT)-driven enzymatic assays where the recombinant VKORC1 enzyme reduces the epoxide. nih.govsigmaaldrich.com The use of the deuterated substrate allows for unambiguous quantification of the reaction product, Vitamin K1-d7, typically via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov This precision is crucial for determining fundamental enzyme kinetic parameters.
Key Research Findings:
Michaelis-Menten Kinetics: Studies using recombinant human VKORC1L1 expressed in HEK 293T cells determined the Michaelis constant (Km) for Vitamin K1 epoxide to be 4.15 µM and the maximum reaction velocity (Vmax) to be 2.57 nmol·mg⁻¹·hr⁻¹. nih.gov
Inhibitor Analysis: These assays are essential for evaluating the potency of inhibitors like warfarin (B611796). By measuring the rate of Vitamin K1-d7 formation in the presence of varying inhibitor concentrations, a condition-independent inhibition constant (Ki) can be determined, providing a true measure of the inhibitor's affinity for the enzyme. sigmaaldrich.com
The ability to generate highly purified recombinant enzymes and pair them with a stable isotope-labeled substrate like this compound provides a powerful system for elucidating the core catalytic mechanism of VKOR enzymes. nih.gov
Microsomal preparations, which consist of vesicles formed from the endoplasmic reticulum, provide a native lipid membrane environment for studying enzymes like VKOR. nih.govnih.gov Assays using microsomes isolated from tissues, particularly the liver, are vital for assessing epoxide reductase activity under conditions that more closely resemble the cellular context. nih.govresearchgate.net
In these experiments, this compound is added to the microsomal suspension, and the rate of its conversion to Vitamin K1-d7 is measured over time. This approach has been instrumental in characterizing the warfarin-sensitive VKOR enzyme system and has revealed that it may involve a multi-protein complex. nih.govnih.gov Studies have shown that while Vitamin K epoxide reductase is highly specific for Vitamin K1 epoxide, it does not significantly contribute to the metabolism of other structurally diverse epoxides from xenobiotics. nih.gov
Detailed Research Findings:
Enzyme Specificity: Research using rat liver microsomes demonstrated a reduction rate for Vitamin K1 epoxide of 0.47 nmoles/g liver/min, confirming the enzyme's specific activity. nih.gov
Kinetic Parameters in Human Liver: An in vitro study using human liver microsomes evaluated the kinetics of both Vitamin K1 epoxide (VK1-O) and Menaquinone-4 epoxide (MK4-O). The results showed that the enzyme has a much higher affinity and reaction rate for MK4-O compared to VK1-O. unpad.ac.id The intrinsic clearance for MK4-O was approximately 30 times greater than that for VK1-O, suggesting a preferential metabolic pathway. unpad.ac.id
| Parameter | Vitamin K1 Epoxide (VK1-O) | Menaquinone-4 Epoxide (MK4-O) |
| Km (µM) | 1.55 | 0.22 |
| Vmax (pmol/min/mg protein) | 115.6 | 453.3 |
| Intrinsic Clearance (Vmax/Km) | 74.6 | 2060.5 |
| Data derived from studies on human liver microsomes. unpad.ac.id |
Cellular and Subcellular Metabolic Studies Using Isotopic Tracers
To understand how the vitamin K cycle operates within a living cell, isotopic tracers are indispensable. This compound allows researchers to follow the fate of this specific molecule through complex metabolic networks, distinguishing it from endogenous pools of vitamin K. nih.gov
Cell culture models provide a dynamic system to study the complete, functioning vitamin K cycle. nih.gov By supplementing the culture medium with this compound, scientists can trace its uptake and subsequent reduction. This methodology is critical for understanding how different enzymes cooperate to regenerate the active form of vitamin K. nih.govmdpi.com
For example, HEK293 reporter cells, which have a functional vitamin K cycle, can efficiently reduce exogenously supplied Vitamin K epoxide to support the carboxylation of vitamin K-dependent proteins. nih.gov Using the d7-labeled epoxide allows for precise measurement of the flux through this recycling pathway via mass spectrometry, providing insights into the efficiency of the VKOR enzyme in a live-cell context. This approach is also invaluable for studying the functional consequences of VKOR mutations that confer resistance to warfarin. nih.gov
The enzymes of the vitamin K cycle, including VKOR, are localized to the membrane of the endoplasmic reticulum (ER). nih.govmdpi.comnih.gov Studies using isolated ER fractions (microsomes) are crucial for pinpointing enzyme function within a specific subcellular compartment. This compound serves as a precise substrate to probe the activity of VKOR within its native membrane environment, free from the influence of other cellular organelles. nih.gov
Comparative Biochemical Studies Across Non-Human Species Using Deuterated Substrates
The use of deuterated substrates like this compound is highly effective in comparative biochemistry, where differences in metabolic pathways and enzyme kinetics across various species are investigated. Such studies have revealed significant interspecies differences in the activity of VKOR. nih.govnih.gov
Another study in mice quantified the mRNA expression levels of VKORC1 and its paralog VKORC1L1 across 29 different tissues. nih.gov This revealed that VKORC1 is highly expressed not just in the liver but also in exocrine tissues like the salivary and mammary glands, while VKORC1L1 showed the highest transcription levels in the brain, suggesting diverse and tissue-specific roles for the vitamin K cycle beyond coagulation. nih.gov
Interactive Table: Comparative VKOR Enzyme Kinetics in Liver Microsomes Across Species This table summarizes the apparent kinetic constants for Vitamin K1 2,3-epoxide reductase activity. nih.govmadbarn.com
| Species | Km app (µM) | Vmax (nmol/mg/min) | Cl int app (ml/mg/min) |
| Bovine | 4.81 | 29.4 | 10.0 |
| Canine | 5.09 | 24.3 | 8.2 |
| Equine | 2.41 | 19.5 | 11.4 |
| Human | 4.67 | 25.5 | 9.0 |
| Murine | 6.46 | 85.7 | 18.4 |
| Ovine | 4.41 | 37.1 | 11.5 |
| Porcine | 4.01 | 34.1 | 10.9 |
| Rat | 4.63 | 64.9 | 16.5 |
Development of Research Tools and Probes for Enzyme Mechanism and Inhibition Studies
The unique physicochemical properties of this compound have positioned it as a valuable tool in advanced biochemical research, particularly in the elucidation of enzyme mechanisms and the characterization of enzyme inhibitors. Its primary application lies in its use as a stable isotope-labeled internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, Vitamin K1 2,3-epoxide. This has been instrumental in studies of the vitamin K cycle and the effects of anticoagulants that target this pathway.
Internal Standard in Quantitative Bioanalysis
A significant challenge in biochemical and clinical research is the accurate quantification of low-abundance endogenous molecules like Vitamin K1 and its metabolites from complex biological matrices such as human plasma. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for such measurements due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative LC-MS as it corrects for sample loss during preparation and for matrix effects during ionization.
This compound serves as an ideal internal standard for the measurement of Vitamin K1 2,3-epoxide. Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency. However, its increased mass due to the seven deuterium (B1214612) atoms allows it to be distinguished from the endogenous, non-labeled compound by the mass spectrometer.
In a study developing a high-throughput LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) method for the simultaneous determination of Vitamin K1 and Vitamin K1 2,3-epoxide in human plasma, deuterium-labeled vitamin K1 (vitamin K1-d7) was utilized as the internal standard. This method demonstrated high precision and accuracy, enabling the study of warfarin's pharmacodynamics by quantifying the changes in the plasma concentrations of Vitamin K1 and its epoxide metabolite nih.gov.
The following table summarizes the mass spectrometric parameters used for the detection of Vitamin K1, Vitamin K1 2,3-epoxide, and the deuterated internal standard in a typical LC-MS/MS assay nih.gov.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.5 | 187.3 |
| Vitamin K1 2,3-epoxide | 467.5 | 161.2 |
| Vitamin K1-d7 (Internal Standard) | 458.6 | 194.3 |
This table is interactive. You can sort and filter the data.
Probing Enzyme Mechanisms through Kinetic Isotope Effects
While direct experimental evidence for the use of this compound in kinetic isotope effect (KIE) studies of vitamin K epoxide reductase (VKOR) is not extensively documented in publicly available literature, its potential for such applications is significant. The kinetic isotope effect is a powerful tool for elucidating the rate-determining steps of enzyme-catalyzed reactions. It is observed as a change in the reaction rate when an atom in the substrate is replaced with one of its heavier isotopes wikipedia.org.
In the context of the VKOR-catalyzed reduction of Vitamin K1 2,3-epoxide, the reaction involves the cleavage of C-H bonds. By replacing specific hydrogen atoms with deuterium in the Vitamin K1 2,3-epoxide molecule, researchers could, in principle, determine if the cleavage of these bonds is a rate-limiting step in the enzymatic reaction. A significant difference in the rate of reduction between the deuterated and non-deuterated substrate would indicate that C-H bond breaking is part of the rate-determining step of the reaction mechanism.
The enzyme vitamin K epoxide reductase (VKOR) is a key enzyme in the vitamin K cycle, responsible for reducing vitamin K 2,3-epoxide back to vitamin K quinone nih.govcaymanchem.comresearchgate.netnih.govwikipedia.org. This enzyme is the target of anticoagulant drugs like warfarin nih.gov. Understanding the precise mechanism of VKOR is crucial for the development of new and improved anticoagulants.
The following table outlines the key enzymes and compounds involved in the vitamin K cycle, which can be studied using probes like this compound.
| Compound/Enzyme | Role in the Vitamin K Cycle |
| Vitamin K1 | A fat-soluble vitamin essential for the synthesis of proteins involved in blood coagulation. |
| Vitamin K1 2,3-epoxide | The oxidized form of Vitamin K1, produced during the carboxylation of vitamin K-dependent proteins. |
| Vitamin K epoxide reductase (VKOR) | The enzyme that reduces Vitamin K1 2,3-epoxide back to Vitamin K1, allowing for its recycling. |
| Warfarin | An anticoagulant that inhibits VKOR, leading to a decrease in the active form of vitamin K. |
This table is interactive. You can sort and filter the data.
The development and application of deuterated substrates like this compound are therefore critical for advancing our understanding of the intricate mechanisms of enzymes like VKOR and for the development of novel therapeutic agents that target these pathways.
Future Directions and Emerging Research Avenues
High-Throughput Screening Methodologies for Novel Enzyme Modulators in Research
High-throughput screening (HTS) allows for the rapid assessment of large chemical libraries to identify compounds that modulate the activity of a specific biological target. In the context of the vitamin K cycle, the enzyme Vitamin K 2,3-epoxide reductase (VKOR) is a key pharmacological target. nih.gov The development of robust HTS assays is crucial for discovering novel modulators of VKOR.
Vitamin K1 2,3-epoxide-d7 is poised to significantly enhance the reliability and precision of HTS assays targeting VKOR. In these assays, which are often based on liquid chromatography-mass spectrometry (LC-MS), the deuterated compound serves as an ideal internal standard. medchemexpress.com By adding a known quantity of this compound to each reaction, researchers can accurately quantify the enzymatic conversion of the non-labeled substrate, Vitamin K1 2,3-epoxide, to Vitamin K1. This corrects for variations in sample preparation and instrument response, which is critical for the accuracy needed to identify true "hits" from large compound libraries.
Future HTS campaigns could utilize this methodology to screen for:
Novel Anticoagulants: Identifying new inhibitors of VKOR that could serve as alternatives to traditional anticoagulants like warfarin (B611796). caymanchem.comnih.gov
VKOR Activators: Discovering compounds that enhance VKOR activity, which could be investigated for potential applications in conditions characterized by vitamin K deficiency.
Modulators of VKOR-related pathways: Screening for compounds that affect the broader vitamin K cycle, including the γ-glutamyl carboxylase enzyme. mdpi.com
The integration of this compound into HTS workflows provides a quantitative and scalable approach to discovering new chemical probes and potential therapeutic leads targeting this essential metabolic pathway.
Application of Deuterated Epoxides in Structural Biology and Enzyme Characterization
Understanding the three-dimensional structure and catalytic mechanism of enzymes like VKOR is fundamental to rational drug design. While X-ray crystallography and cryo-electron microscopy are powerful tools for determining protein structure, deuterated compounds offer unique advantages for functional and dynamic studies of enzymes. nih.govnih.govdtu.dk
The application of this compound can aid in the detailed characterization of VKOR and other epoxide-metabolizing enzymes in several ways:
Mass Spectrometry-Based Kinetic Assays: The deuterium (B1214612) label allows for highly sensitive and specific quantification of the substrate and product in enzyme kinetic studies. This enables the precise determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govnih.gov Such data is essential for comparing enzyme activity across different species or evaluating the potency of inhibitors. nih.gov
Metabolite Identification: The seven deuterium atoms act as a metabolic tag. When studying the fate of Vitamin K1 2,3-epoxide in complex biological systems, metabolites derived from the deuterated substrate can be readily distinguished from endogenous, non-labeled molecules by their mass difference. This facilitates the unambiguous identification of downstream products and metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary application for this specific molecule, deuteration in general is a powerful technique in NMR studies of protein-ligand interactions. It can simplify complex spectra and allow researchers to focus on specific regions of a molecule, providing insights into how a substrate or inhibitor binds to an enzyme's active site.
| Parameter | Species | Value |
| Km app (μM) | Murine | 2.41 |
| Rat | 6.46 | |
| Vmax (nmol/mg/min) | Murine | 85.7 |
| Rat | 19.5 | |
| Warfarin IC50 (μM) | Murine | 0.17 |
| Rat | 0.07 | |
| A comparative table of in vitro kinetic constants for Vitamin K1 2,3-epoxide reductase (VKOR) activity in murine and rat hepatic microsomes. The use of labeled substrates like this compound is critical for the precise measurements required for such comparative studies. Data sourced from a comparative study on VKOR activity. nih.gov |
Integration with Omics Technologies for Comprehensive Metabolic Profiling in Research Systems
The fields of metabolomics and lipidomics aim to comprehensively identify and quantify all small molecules within a biological system. These "omics" technologies provide a snapshot of the metabolic state and can reveal how pathways are altered by disease or therapeutic intervention. Stable isotope-labeled compounds are indispensable tools in these fields for achieving accurate and reproducible quantification. medchemexpress.com
This compound is an ideal internal standard for targeted metabolomics studies focused on the vitamin K cycle. Its chemical and physical properties are nearly identical to its endogenous, non-labeled counterpart, ensuring similar behavior during sample extraction and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.
Future research will likely see the integration of this compound into broader "omics" platforms to:
Quantify Vitamin K Metabolites: Accurately measure the levels of Vitamin K1 2,3-epoxide and other related molecules in various tissues and biofluids.
Metabolic Flux Analysis: Trace the flow of metabolites through the vitamin K cycle in cell culture or animal models. By administering labeled Vitamin K1 and monitoring the appearance of labeled this compound and other downstream products, researchers can determine the rate and regulation of the entire pathway.
Systems Biology Approaches: Combine quantitative metabolomic data with proteomic and transcriptomic data to build comprehensive models of vitamin K metabolism. This integrated approach can uncover novel regulatory mechanisms and identify new nodes for pharmacological intervention.
Novel Applications in Pharmacological Research Models Focusing on Biochemical Mechanisms (Non-Human)
Preclinical research in non-human models is essential for understanding the biochemical mechanisms of drug action and for evaluating the efficacy and metabolism of new therapeutic agents. This compound serves as a powerful research tool in these models for investigating the pharmacology of the vitamin K cycle.
The vitamin K cycle is a critical pathway for the activation of blood clotting factors. mdpi.com Anticoagulant drugs like warfarin exert their effect by inhibiting the VKOR enzyme, leading to an accumulation of Vitamin K1 2,3-epoxide. caymanchem.com The use of this compound in animal models, such as rats and mice, can provide detailed insights into:
Pharmacodynamics of VKOR Inhibitors: Researchers can administer a novel VKOR inhibitor to an animal model and use the deuterated epoxide as a tracer to precisely measure the degree of enzyme inhibition in the liver and other tissues. nih.govnih.gov
In Vivo Enzyme Kinetics: By tracking the conversion of injected this compound to Vitamin K1-d7, scientists can study the kinetics of the VKOR enzyme directly within a living organism, providing more physiologically relevant data than in vitro assays. nih.gov
Metabolic Fate and Distribution: The deuterated label allows for the tracking of the epoxide's distribution and metabolism throughout the body, helping to understand how different tissues handle vitamin K metabolites.
These applications in non-human pharmacological models are crucial for the preclinical development of new drugs targeting the vitamin K pathway and for deepening our fundamental understanding of its biochemical regulation.
Q & A
Q. How is Vitamin K1 2,3-epoxide-d7 synthesized and characterized for research use?
this compound is synthesized through deuterium labeling of the parent compound (Vitamin K1 2,3-epoxide) using established isotopic exchange or selective deuteration protocols. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, and isotopic enrichment is quantified using LC-MS/MS .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Methods include:
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the analyte from plasma/serum .
- Chromatography : C18 columns with gradient elution (methanol/water + 0.1% formic acid) to separate deuterated and non-deuterated forms .
- Detection : Multiple reaction monitoring (MRM) transitions specific to m/z 466.7 → 187.1 (quantifier) and 466.7 → 145.0 (qualifier) to minimize matrix interference . Calibration curves using isotopically labeled internal standards (e.g., Vitamin K1-d7) ensure accuracy .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store as a powder at -20°C in amber vials to prevent photodegradation. Solutions in DMSO or ethanol should be aliquoted and kept at -80°C to avoid freeze-thaw cycles .
- Handling : Use inert atmospheres (e.g., argon) during weighing to prevent oxidation. Waste must be segregated and disposed via certified hazardous waste protocols due to its bioaccumulative potential .
Advanced Research Questions
Q. What experimental considerations are critical when using this compound in warfarin interaction studies?
- Isotope Effects : Account for potential kinetic isotope effects (KIEs) in enzymatic reduction assays, as deuterium may alter reaction rates in vitamin K epoxide reductase (VKOR) systems .
- Competitive Binding : Use warfarin-spiked controls to differentiate between endogenous and deuterated epoxide recycling pathways. Monitor warfarin’s IC50 shifts via LC-MS/MS .
- Matrix Complexity : Normalize recovery rates using stable isotope-labeled internal standards to correct for ion suppression in plasma matrices .
Q. How can researchers resolve discrepancies in this compound recovery rates across different LC-MS/MS methodologies?
Discrepancies often arise from:
- Extraction Efficiency : Optimize SPE cartridges (e.g., Oasis HLB vs. C18) for lipid-rich matrices .
- Ionization Variability : Compare electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources; APCI reduces adduct formation in nonpolar solvents .
- Calibration Linearity : Validate linear dynamic ranges (0.1–100 ng/mL) using matrix-matched standards to address batch effects . Statistical tools like Bland-Altman analysis can quantify inter-method biases .
Q. What strategies optimize the use of this compound in in vivo pharmacokinetic models to account for isotopic interference?
- Dosing Regimens : Administer deuterated and non-deuterated forms sequentially to avoid cross-talk in LC-MS/MS detection .
- Tracer Kinetics : Apply compartmental modeling (e.g., non-linear mixed-effects) to distinguish endogenous vs. exogenous epoxide pools .
- Tissue Distribution : Use autoradiography or whole-body imaging with radiolabeled analogs (e.g., ^14C) to validate deuterated compound biodistribution .
Methodological Notes
- Data Validation : Ensure all protocols adhere to FDA bioanalytical guidelines (e.g., precision ≤15% CV, accuracy within ±20% of nominal values) .
- Ethical Compliance : For human studies, validate deuterated compound safety profiles under Institutional Review Board (IRB) oversight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
